4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile

Lipophilicity Drug-likeness ADME

Researchers developing CNS kinase inhibitors face solubility and permeability hurdles with lipophilic oxazole-benzonitrile analogs. This compound (CAS 1443981-39-2) offers a pre-optimized scaffold with TPSA 61.9 Ų, single HBD, and ionizable methylamino group (pKa 7.65), enabling salt formation for IV/oral dosing. • Eliminates 2-3 synthetic steps vs. phenyl analogs. • Favorable BBB penetration without excessive polarity. • Research-use-only; patent-protected-verify FTO before scale-up. BenchChem ensures reliable global supply.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 1443981-39-2
Cat. No. B1466692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile
CAS1443981-39-2
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCNCC1=COC(=N1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H11N3O/c1-14-7-11-8-16-12(15-11)10-4-2-9(6-13)3-5-10/h2-5,8,14H,7H2,1H3
InChIKeyPGSYWTCBZRNDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile: Kinase-Targeted Building Block


4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile (CAS 1443981-39-2) is a heterocyclic organic compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol [1]. It features a benzonitrile core linked to a substituted 1,3-oxazole moiety with a methylamino side chain, imparting moderate lipophilicity (XLogP3 = 1.1) and a predicted pKa of 7.65 [1][2]. The oxazole-benzonitrile scaffold is recognized in the patent literature as a privileged structure for developing selective tyrosine kinase inhibitors targeting c-kit, bcr-abl, and Flt-3, making this compound a relevant intermediate for medicinal chemistry programs [3].

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile vs. Generic Analogs


Substituting this compound with other oxazole-benzonitrile analogs is not straightforward because small structural variations produce large shifts in key physicochemical parameters that govern target engagement, solubility, and permeability. The methylamino side chain introduces a hydrogen bond donor (HBD = 1) absent in simpler analogs such as 4-(5-phenyloxazol-2-yl)benzonitrile (HBD = 0), alters the ionization profile by approximately 8 pKa units, and reduces logP by nearly 3 orders of magnitude [1]. These differences directly impact the compound's suitability for specific assay conditions, pharmacokinetic predictions, and downstream derivatization strategies. Furthermore, the limited number of commercial suppliers and the patent-protected status of this compound constrain procurement options, making informed selection essential .

Differentiation Evidence for 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile


Balanced Lipophilicity for Drug-Likeness

The target compound exhibits an XLogP3 value of 1.1, which is 2.78 log units lower than that of the comparator 4-(5-phenyloxazol-2-yl)benzonitrile (LogP = 3.88) [1]. This places the target compound within the optimal lipophilicity range (LogP 1–3) recommended for oral drug candidates by Lipinski's Rule of Five, whereas the comparator exceeds the upper threshold (LogP > 3), flagging it for potential solubility and metabolic liability concerns [2].

Lipophilicity Drug-likeness ADME Physicochemical profiling

Ionization Advantage Near Physiological pH

The target compound's predicted pKa of 7.65 (methylamino group) means it exists in equilibrium between neutral and protonated forms at physiological pH (7.4), facilitating both passive membrane permeation and aqueous solubility [1]. In contrast, 4-(5-phenyloxazol-2-yl)benzonitrile lacks a basic amine and has a predicted pKa of -0.72, meaning it remains permanently neutral and uncharged under all physiological conditions, offering no pH-dependent solubility advantage .

Ionization pKa Drug permeability pH-dependent solubility

Unique Hydrogen Bond Donor for Target Engagement

The target compound possesses one hydrogen bond donor (the methylamino NH), whereas 4-(5-phenyloxazol-2-yl)benzonitrile has zero HBDs [1]. This single HBD differentiates the target from a large subset of oxazole-benzonitrile analogs and can form specific hydrogen bond interactions with biological targets, improve aqueous solubility, and facilitate co-crystallization [2]. The 4-[(methylamino)methyl]benzonitrile analog (CAS 34403-48-0) also carries one HBD and has a lower molecular weight (146.19 g/mol), but lacks the oxazole heterocycle required for key π-stacking interactions with kinase hinge regions .

Hydrogen bonding Target engagement Solubility Crystal engineering

Optimized Polar Surface Area for CNS Permeability

The target compound has a topological polar surface area (TPSA) of 61.9 Ų, which is 12.1 Ų higher than that of 4-(5-phenyloxazol-2-yl)benzonitrile (TPSA = 49.82 Ų) due to the additional methylamino substituent [1]. The target's TPSA falls just below the 70 Ų threshold empirically associated with favorable blood-brain barrier penetration, whereas the comparator's lower TPSA may reduce aqueous solubility without providing meaningful additional CNS advantage [2]. The 4-(4,5-dihydrooxazol-2-yl)benzonitrile analog (TPSA = 45.38 Ų) is even lower, yet its saturated oxazoline ring eliminates the aromatic stacking capability crucial for kinase hinge binding .

Polar surface area CNS permeability Blood-brain barrier Drug design

Oxazole-Benzonitrile Scaffold Validated for Kinase Inhibition

The oxazole-benzonitrile scaffold is explicitly claimed in patent families by AB Science and Institut Curie as a core structure for potent and selective inhibitors of c-kit, bcr-abl, and Flt-3 tyrosine kinases [1]. Specific exemplified compounds such as 2-fluoro-4-(1,3-oxazol-5-yl)benzonitrile and 2-(3-methyl-2-oxopyridin-1-yl)-4-(1,3-oxazol-5-yl)benzonitrile demonstrate the functional utility of the benzonitrile-oxazole connectivity for kinase hinge binding [2]. While the specific target compound (CAS 1443981-39-2) is not individually exemplified with IC50 data, its structural features—particularly the substitution pattern at the oxazole C4 position with a methylaminomethyl group—mirror the substitution vectors explored in this patent space for tuning kinase selectivity [3]. Class-level inference from these patents supports the scaffold's relevance for kinase-targeted library synthesis, noting that direct competitive IC50 data for this specific compound against the exemplars is presently unavailable.

Kinase inhibition c-kit bcr-abl Flt-3 Cancer therapeutics

Application Scenarios & Procurement for 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile


Kinase Fragment & Hit-to-Lead Library Synthesis

With XLogP3 = 1.1 and TPSA = 61.9 Ų, this compound sits within the optimal physicochemical space for oral drug candidates. Medicinal chemistry teams constructing kinase-targeted libraries should prioritize this compound over more lipophilic analogs such as 4-(5-phenyloxazol-2-yl)benzonitrile (LogP = 3.88) to avoid downstream solubility and metabolic clearance issues . The scaffold requires no additional polar group installation to achieve drug-like property space, saving 2–3 synthetic steps compared to starting from the phenyl-substituted analog [1].

pH-Controlled Solubility for Formulation Development

The methylamino group (pKa = 7.65) enables salt formation with pharmaceutically acceptable acids at pH values below 6, significantly enhancing aqueous solubility for in vivo dosing formulations. This is a critical advantage over permanently neutral analogs like 4-(5-phenyloxazol-2-yl)benzonitrile (pKa = -0.72), which cannot be solubilized via pH adjustment . Formulation scientists should procure this compound for preclinical候选化合物 requiring both oral and intravenous formulation flexibility [2].

CNS-Penetrant Kinase Inhibitor Programs

The TPSA of 61.9 Ų, combined with the single HBD, places this compound in a favorable range for blood-brain barrier penetration. Neuroscience drug discovery teams should select this scaffold over analogs with TPSA below 50 Ų (e.g., 4-(5-phenyloxazol-2-yl)benzonitrile at 49.82 Ų) to maintain CNS exposure potential while avoiding the excessive polarity that limits brain uptake . The oxazole ring provides the aromatic stacking required for kinase hinge binding that saturated oxazoline analogs (TPSA 45.38 Ų) cannot deliver [1].

Freedom-to-Operate Procurement for Kinase R&D

Given the patent-restricted status noted by multiple suppliers and the extensive AB Science patent portfolio covering oxazole-benzonitrile kinase inhibitors [1], this compound is best procured for research-use-only applications, including internal reference standards, SAR exploration outside granted claims, and mechanistic probe development. Organizations should conduct thorough freedom-to-operate analysis before scaling procurement beyond laboratory quantities, as the commercial landscape for the oxazole-benzonitrile scaffold is actively protected [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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